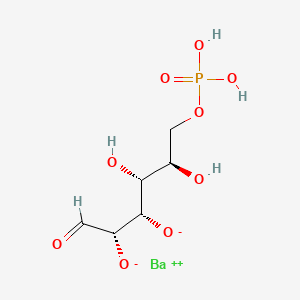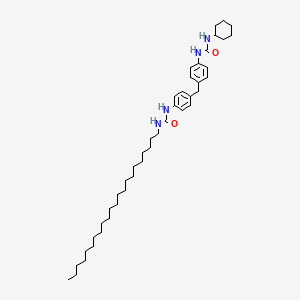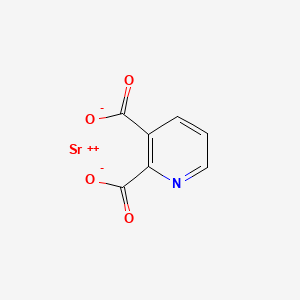
2,3-Pyridinedicarboxylic acid, strontium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,3-pyridinedicarboxylic acid, strontium salt typically involves the reaction of 2,3-pyridinedicarboxylic acid with a strontium salt, such as strontium chloride or strontium nitrate, in an aqueous solution. The reaction is usually carried out under controlled pH conditions to ensure the complete formation of the strontium salt. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically obtained through filtration, washing, and drying processes .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Pyridinedicarboxylic acid, strontium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The strontium ion in the compound can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in the formation of new metal-coordinated complexes .
Aplicaciones Científicas De Investigación
2,3-Pyridinedicarboxylic acid, strontium salt has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study the properties of metal complexes.
Biology: Investigated for its potential biological activities, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials with unique luminescent properties.
Mecanismo De Acción
The mechanism of action of 2,3-pyridinedicarboxylic acid, strontium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the context of bone health, the strontium ion in the compound can promote bone formation and reduce bone resorption, leading to improved bone density .
Comparación Con Compuestos Similares
2,3-Pyridinedicarboxylic acid, strontium salt can be compared with other similar compounds, such as:
2,4-Pyridinedicarboxylic acid, strontium salt: Similar in structure but with different coordination properties.
2,5-Pyridinedicarboxylic acid, strontium salt: Exhibits different chemical reactivity and biological activities.
2,6-Pyridinedicarboxylic acid, strontium salt: Known for its unique luminescent properties
Propiedades
Número CAS |
87314-99-6 |
|---|---|
Fórmula molecular |
C7H3NO4Sr |
Peso molecular |
252.72 g/mol |
Nombre IUPAC |
strontium;pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4.Sr/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+2/p-2 |
Clave InChI |
LXNNOUWKHMGNOK-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Sr+2] |
Números CAS relacionados |
89-00-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


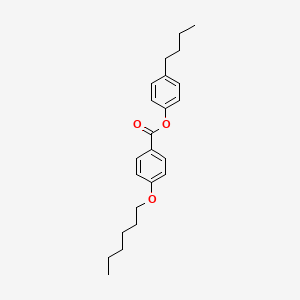
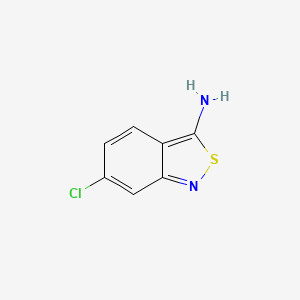
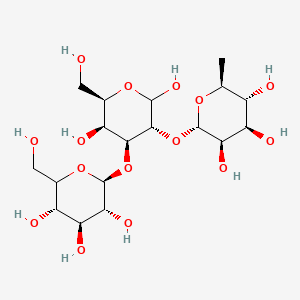
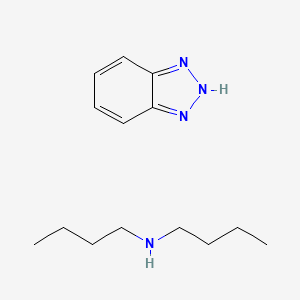
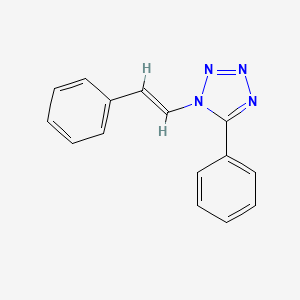
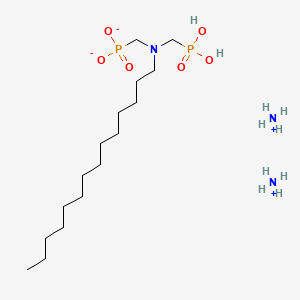
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)

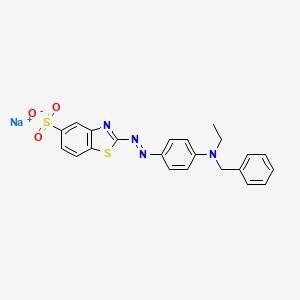

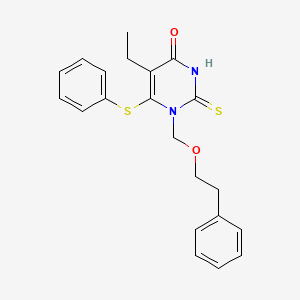
![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
